3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC14945963
Molecular Formula: C24H23ClN4O2S2
Molecular Weight: 499.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23ClN4O2S2 |
|---|---|
| Molecular Weight | 499.1 g/mol |
| IUPAC Name | (5Z)-3-[(2-chlorophenyl)methyl]-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H23ClN4O2S2/c1-14(2)12-26-20-17(22(30)28-10-6-7-15(3)21(28)27-20)11-19-23(31)29(24(32)33-19)13-16-8-4-5-9-18(16)25/h4-11,14,26H,12-13H2,1-3H3/b19-11- |
| Standard InChI Key | HKDGUQUAWKTMFM-ODLFYWEKSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)NCC(C)C |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)NCC(C)C |
Introduction
Chemical Identity and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name of this compound is (5Z)-3-[(2-chlorophenyl)methyl]-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one . Its molecular formula is C₂₄H₂₃ClN₄O₂S₂, with a molecular weight of 499.1 g/mol . The compound’s CAS registry number is 608497-33-2, a unique identifier critical for regulatory and commercial purposes .
Synonyms and Alternative Designations
This molecule is cataloged under multiple synonyms, including:
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(5Z)-3-[(2-Chlorophenyl)methyl]-5-({9-methyl-2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
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STK881577
Structural Characteristics and Configurational Analysis
Core Structural Framework
The molecule comprises two fused heterocyclic systems:
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A 4H-pyrido[1,2-a]pyrimidin-4-one core, substituted at position 3 with a methyl group and at position 2 with an isobutylamino (2-methylpropylamino) group.
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A 1,3-thiazolidin-4-one ring, functionalized with a 2-chlorobenzyl group at position 3 and a thiocarbonyl (C=S) group at position 2 .
The Z-configuration of the exocyclic double bond linking the two heterocycles is explicitly defined in the IUPAC name, indicating spatial alignment critical for molecular interactions .
Table 1: Key Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| SMILES Notation | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)NCC(C)C | |
| InChI Key | HKDGUQUAWKTMFM-ODLFYWEKSA-N | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 |
Stereochemical and Electronic Features
The thiazolidinone ring’s thiocarbonyl group contributes to electron delocalization, enhancing stability and potential bioactivity. The 2-chlorobenzyl substituent introduces steric bulk and lipophilicity, which may influence membrane permeability . The isobutylamino group at position 2 of the pyrido-pyrimidinone core likely participates in hydrogen bonding, a property exploitable in drug design .
Synthetic Pathways and Derivatization
Hypothesized Synthesis Route
While explicit synthetic details are absent in the provided sources, the structure suggests a multi-step protocol involving:
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Formation of the thiazolidinone ring via cyclization of 2-chlorobenzylamine with carbon disulfide and an α,β-unsaturated carbonyl compound.
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Coupling with the pyrido-pyrimidinone moiety through a Knoevenagel condensation, leveraging the active methylene group adjacent to the pyrimidinone’s carbonyl .
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Introduction of the isobutylamino group via nucleophilic substitution or reductive amination .
Derivative Analogues
A structurally related compound, 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 489464-96-2), replaces the isobutylamino group with a 4-ethylpiperazinyl moiety, highlighting the modularity of this chemical scaffold .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
Predicted logP values (via PubChem algorithms) indicate moderate lipophilicity, suggesting balanced solubility in aqueous and organic media . The thiocarbonyl and pyrimidinone groups may confer pH-dependent solubility, with improved dissolution under mildly alkaline conditions.
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